9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The xanthene core provides a rigid, three-dimensional structure, while the methoxy, nitrophenoxy, and methyl groups contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The ether groups (methoxy and nitrophenoxy) could potentially undergo reactions such as cleavage under acidic conditions. The nitro group could be reduced to an amine, and the methyl groups could participate in various reactions depending on their position and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like nitro and ether would increase its solubility in polar solvents. The large number of carbon atoms and the cyclic structure could contribute to a relatively high molecular weight .Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reagents present .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The presence of a nitro group could potentially make the compound explosive under certain conditions. Additionally, the compound could pose hazards related to reactivity, toxicity, and environmental impact .
Future Directions
Properties
IUPAC Name |
9-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO7/c1-30(2)13-22(33)28-25(15-30)39-26-16-31(3,4)14-23(34)29(26)27(28)18-6-11-24(37-5)19(12-18)17-38-21-9-7-20(8-10-21)32(35)36/h6-12,27H,13-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULLQHSZKVZBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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